molecular formula C3H7ClO2<br>HOCH2CHOHCH2Cl<br>C3H7ClO2 B139630 3-Chloro-1,2-propanediol CAS No. 96-24-2

3-Chloro-1,2-propanediol

Cat. No.: B139630
CAS No.: 96-24-2
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N
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Description

3-Chloro-1,2-propanediol, also known as 3-chloropropane-1,2-diol, is an organic compound with the molecular formula C3H7ClO2. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is soluble in water, ethanol, diethyl ether, and acetone, but only slightly soluble in toluene and insoluble in benzene, petroleum ether, and carbon tetrachloride . It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

    Epichlorohydrin Hydrolysis: One common method involves the hydrolysis of epichlorohydrin. This process typically uses a cation exchange resin as a catalyst. The reaction mixture, consisting of epichlorohydrin and deionized water, is heated to 70-75°C for 30-60 minutes.

    Glycerol Chlorination: Another method involves the chlorination of glycerol. Glycerol and acetic acid are heated to 90-95°C, and dry hydrogen chloride gas is introduced until the reaction mixture reaches a theoretical weight increase of 150%.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various products, including glycidol and other epoxides.

    Reduction Reactions: Reduction of this compound can yield 1,2-propanediol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Major Products:

Mechanism of Action

Target of Action

3-Chloro-1,2-propanediol (3-MCPD) is a chlorinated derivative of propylene glycol. It primarily targets enzymes in various microorganisms, such as Alcaligenes sp. DS-S-7G . The compound interacts with these enzymes, leading to a series of biochemical reactions .

Mode of Action

The mode of action of 3-MCPD involves enzymatic dehalogenation . In Alcaligenes sp. DS-S-7G, the ®-MCH-dechlorinating enzyme system, composed of two components (Enzyme 1 and Enzyme 2), interacts with 3-MCPD . Enzyme 1 converts ®-MCH to hydroxyacetone, liberating chloride ions under aerobic conditions . Enzyme 2, in the presence of NAD+, enhances the dechlorinating activity when conjugated with Enzyme 1 .

Biochemical Pathways

The biochemical pathways affected by 3-MCPD involve the oxidative dechlorination of ®-MCH . This process is facilitated by the joint action of two enzymes in the presence of NAD+ . The final products of this pathway are acetic acid and formic acid .

Pharmacokinetics

Information on the pharmacokinetics of 3-MCPD, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. It’s known that 3-mcpd can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract ofCorynebacterium sp. strain N-1074 .

Result of Action

The enzymatic dehalogenation of 3-MCPD results in the production of hydroxyacetone and the liberation of chloride ions . This process leads to the degradation of ®-MCH to acetic acid and formic acid . It’s important to note that 3-mcpd is a potent rodent chemosterilant and is suspected of causing cancer .

Action Environment

The action of 3-MCPD can be influenced by various environmental factors. For instance, the general population may be exposed to 3-MCPD via inhalation of ambient air and dermal contact with vapors and other products containing it . It’s also a food contaminant, leading to oral exposure . The presence of 3-MCPD in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites .

Biochemical Analysis

Biochemical Properties

3-Chloro-1,2-propanediol can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 . This suggests that it can interact with certain enzymes and other biomolecules in biochemical reactions.

Cellular Effects

This compound is known to cross the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids . It has been found to accumulate in the cauda epididymis of rats and to a lesser extent in that of mice . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo an SN2 reaction, where the alkoxide/phenoxide serves as the nucleophile and the alkyl halide the electrophilic substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound is toxicologically well characterized and displayed carcinogenic potential in rodent models .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been found that this compound crosses the blood-testis barrier and the blood-brain barrier, and is distributed widely in body fluids .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it can undergo enantioselective transformation to ®-3-chloro-1,2-propanediol by the cell extract of Corynebacterium sp. strain N-1074 .

Transport and Distribution

This compound is soluble in water and many organic solvents , suggesting that it can be easily transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its solubility in water and many organic solvents , it is likely that it can diffuse across cell membranes and localize in various subcellular compartments.

Comparison with Similar Compounds

    2-Chloro-1,3-propanediol: Another chloropropanol with similar chemical properties but different reactivity and applications.

    1,3-Dichloro-2-propanol: Contains two chlorine atoms and is used in different industrial applications.

    Glycidol: An epoxide formed from the oxidation of 3-chloro-1,2-propanediol.

Uniqueness:

Properties

IUPAC Name

3-chloropropane-1,2-diol
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InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
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InChI Key

SSZWWUDQMAHNAQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)O)O
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Molecular Formula

C3H7ClO2, Array
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DSSTOX Substance ID

DTXSID4020664
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Molecular Weight

110.54 g/mol
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Physical Description

Glycerol alpha-monochlorohydrin appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless, hygroscopic liquid; [Hawley] Tends to turn straw-colored; [Merck Index] Colorless viscous liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW HYGROSCOPIC LIQUID.
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Boiling Point

415 °F at 760 mmHg (decomposes) (NTP, 1992), 213 °C (decomposes), at 1.9kPa: 114-120 °C
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Flash Point

138 °F (NTP, 1992), 145 °C, 113 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, & ETHER, Immiscible with oils, Soluble in oxygenated solvents, Miscible in water, 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

1.326 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.3218 @ 20 °C/4 °C, Relative density (water = 1): 1.32
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Vapor Density

Relative vapor density (air = 1): 3.8
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Vapor Pressure

3.75 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 27
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Mechanism of Action

Glycidol ... an industrial chemical, has been showed to be a reproductive toxicant in short term studies and a carcinogen in rats and mice in /carcinogenicity/ studies. The reproductive toxicity of glycidol was believed to result from its conversion to alpha-chlorohydrin by the action of hydrochloric acid in the stomach. The comparative disposition of glycidol was investigated in rats following oral or iv admin at doses of 37.5 and 75 mg/kg. ... Approx 87-92% of the dose was absorbed from the gastrointestinal tract of the rat. (14)C-Glycidol equivalents were eliminated in urine (40-48% of the dose in 72 hr), feces (5-12%), and exhaled as CO2 (26-32%). At both doses, 9-12% and 7-8% (estimated) of the dose remained in tissues at 24 or 72 hr following dosing, respectively. In general, the concn of glycidol equivalents in tissues were proportional to the dose. The highest concn of radioactivity were /noted/ in the blood cells, thyroid, liver, kidney, spleen, and the lowest in adipose tissue, skeletal muscle, and plasma. The pattern of distribution of radioactivity in tissues was similar for both the iv and oral routes. The total recovery of radioactivity ranged from 87 to 91% of the dose. Urinary radioactivity was resolved by HPLC analysis into 15 metabolites. There were one major (14-21% of the dose) and four lesser metabolites (each representing 2-8%); the others were minor, each representing 1% or less of the dose. In general, the urinary metabolic profile was similar to iv or oral admin of the two doses studied. ..., The ultrastructural changes of each epididymal segment of the rat were brought about by alpha-chlorohydrin (20 mg/kg/day, for successive five times). The alteration appeared in proper order from initial segment to caudal segment, and the digression in profundity and range got less serious as the distance to the testis increased. This alteration disappeared gradually as the time went by. The recovery process also began at initial segment but its cycle was shortened gradually from initial segment to caudal segment. These results showed the factor that caused the above mentioned processes stemmed from the testis chiefly and was in epididymal plasma. It affected each epididymal segment along the epididymal lumen and to the injury of the epididymal epithelium; at the same time, the concentration of the factor became more decreased. The relationship between the antifertility effect of alpha-chlorohydrin and the ... ultrastructural changes of the epididymis and the mechanism of the double effects depending on dose of alpha-chlorohydrin were discussed., An acute phase of severe hepatic necrosis induced by dichloropropanol was examined immunohistochemically and ultrastructurally, in order to study chronological changes of sinusoidal morphology during acute hepatic injury. Male wistar rats were injected with 1,3-dichloro-2-propanol (DC2P) and sacrificed at various intervals after the injections. DC2P injected rats showed zonal necrosis of the centrilobular space with a peak from 24 to 48 hr after the injection. Destruction of sinusoidal linings appeared at 4 hr, and was gradually aggravated along the advancing hepatocytic necrosis. Monocytic influx into the necrotic areas was initiated at 6 hr. At 48 hr, collapsed centrilobular spaces showed a loss of most sinusoidal structures with active phagocytosis of macrophages, proliferation of perisinusoidal cells and accumulation of collagen fibrils. At 72 hr, there were many regenerating sinusoidal structures, which were composed of rather thick and less fenestrated endothelium and underlying multilayered processes of mesenchymal cells, along the regenerating hepatocytes. In these areas, occasional junctions between regenerating hepatocytes and mesenchymal cells were /observed/. Reconstruction of sinusoidal linings was closely related to the hepatocytic regeneration, and a hepatocytic mesenchymal interaction might participate in this morphodynamic course of the sinusoidal reconstruction.
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Color/Form

Colorless or pale yellow liquid, Heavy liquid

CAS No.

96-24-2
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Record name .ALPHA.-CHLOROHYDRIN, (±)-
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Record name 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE)
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Melting Point

-40 °F (NTP, 1992), -40 °C
Record name GLYCEROL ALPHA-MONOCHLOROHYDRIN
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Record name 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE)
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Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1682 kg
Type
solvent
Reaction Step Three
Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
Type
reactant
Reaction Step Four
Name
Quantity
907 kg
Type
solvent
Reaction Step Four
Quantity
28 kg
Type
solvent
Reaction Step Five
[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
Type
reactant
Reaction Step Six
Name
Quantity
723 kg
Type
solvent
Reaction Step Six
Quantity
176 kg
Type
reactant
Reaction Step Seven
Name
Quantity
176 kg
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
128 kg
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1,2-propanediol
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,2-propanediol
Reactant of Route 3
3-Chloro-1,2-propanediol
Reactant of Route 4
3-Chloro-1,2-propanediol
Reactant of Route 5
Reactant of Route 5
3-Chloro-1,2-propanediol
Reactant of Route 6
Reactant of Route 6
3-Chloro-1,2-propanediol
Customer
Q & A

Q1: What are the primary toxicological concerns associated with 3-MCPD?

A1: 3-MCPD has been identified as a potential carcinogen to humans. [] Studies have shown that it can induce malignant transformation in mouse fibroblasts. [] Additionally, 3-MCPD has been linked to adverse effects on male reproductive health in rats, including reduced sperm count, viability, and alterations in testicular and epididymal histology. [, ]

Q2: What biological marker has been proposed for assessing 3-MCPD exposure?

A2: Research suggests that N-acetyl-β-D-glucosaminidase (NAG) activity in urine could be a sensitive biological marker for 3-MCPD exposure. [] This is particularly relevant as urine collection is non-invasive and could provide valuable data for human health assessments. []

Q3: How does 3-MCPD impact the liver, and are there potential protective measures?

A3: 3-MCPD can induce liver injury by disrupting the process of autophagic flux, a critical cellular recycling mechanism. [] Research suggests that ginsenoside Rb1, a natural compound found in ginseng, can help alleviate this liver injury by stimulating autophagic flux. [] This finding highlights the potential of natural substances in mitigating the harmful effects of food processing pollutants. []

Q4: What analytical techniques are commonly used to determine 3-MCPD levels?

A4: Several analytical methods are employed for 3-MCPD detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its high sensitivity and ability to identify and quantify 3-MCPD in various matrices, including biological samples and food products. [, , ] Other techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which offers advantages like simple instrumentation and cost-effectiveness. [] Capillary Electrophoresis with Electrochemical Detection (CE-ED) is another method used to estimate 3-MCPD levels, particularly in hydrolyzed vegetable protein. []

Q5: What are the challenges associated with analyzing 3-MCPD esters in food products?

A5: 3-MCPD often exists as fatty acid esters (3-MCPD esters) in food. These esters pose analytical challenges due to their structural similarity to glycerides, making separation and extraction difficult. [] Specialized methods, like those utilizing ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS), have been developed to address this complexity. []

Q6: How is 3-MCPD formed in food?

A6: 3-MCPD formation is primarily linked to food processing, particularly during thermal treatment in the presence of chloride ions. [, , ] Studies indicate that the refining process of oils and fats, specifically the deodorization step, plays a crucial role in generating 3-MCPD esters. [, ] Additionally, research using model reactions with triglycerides and sodium chloride has provided insights into the influence of factors like temperature, reactant concentrations, and fatty acid composition on 3-MCPD formation. []

Q7: What measures can be taken to reduce 3-MCPD levels in food?

A7: Strategies for minimizing 3-MCPD formation in food primarily focus on controlling processing parameters. Reducing chloride ion concentration in water used during oil refinement is a key approach. [, , ] Other techniques involve optimizing processing steps like degumming, deacidification, bleaching, and deodorization to limit 3-MCPD precursor formation. [, ]

Q8: What is the chemical structure of 3-MCPD?

A8: 3-MCPD is a chlorohydrin, a class of organic compounds containing both chlorine and hydroxyl functional groups. Its structure comprises a three-carbon chain with a chlorine atom attached to the third carbon and hydroxyl groups on the first and second carbons.

Q9: Is 3-MCPD chiral?

A9: Yes, 3-MCPD exists as two enantiomers: (R)-3-MCPD and (S)-3-MCPD. Research has focused on the enantioselective production and biodegradation of these enantiomers using microbial systems. [, , ]

Q10: Does 3-MCPD have any industrial applications?

A10: While primarily considered a food contaminant, 3-MCPD serves as a valuable building block in synthesizing various compounds. One notable example is its use in the production of linezolid, an oxazolidinone antibiotic effective against gram-positive bacteria. []

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